
Eleutrósido E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry: It is used as a model compound for studying glycoside synthesis and reactions.
Biology: Eleutheroside E has shown potential in modulating cellular pathways and gene expression.
Medicine: It has demonstrated anti-inflammatory, anti-cancer, and anti-osteoporosis effects For instance, it inhibits the phosphatidylinositol 3-kinase pathway in cervical cancer cells and regulates osteoclast-related genes in osteoporosis.
Mecanismo De Acción
Eleutheroside E (EE) is a natural compound derived from the medicinal herb Acanthopanax senticosus, known for its anti-inflammatory properties . This article will discuss the mechanism of action of Eleutheroside E, focusing on its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary targets of Eleutheroside E are proteins such as TP53, AKT1, JUN, CTNNB1, STAT3, HIF1A, EP300, CREB1, IL1B, and ESR1 . These proteins play crucial roles in various biological processes and cellular pathways. For instance, TP53 is a tumor suppressor protein, while AKT1 is involved in cell survival pathways .
Mode of Action
Eleutheroside E interacts with its targets through molecular docking . The binding energy of target proteins and Eleutheroside E is approximately between -5.0 and -7.0 kcal/mol, with EE having the lowest docking binding energy with HIF1A . This interaction leads to alterations in numerous biological processes and cellular pathways .
Biochemical Pathways
Eleutheroside E affects several biochemical pathways. The most notable ones include steroid hormone biosynthesis, arachidonic acid metabolism, and primary bile acid biosynthesis . These pathways are crucial for various biological processes, including inflammation and bone metabolism .
Pharmacokinetics
This suggests that Eleutheroside E is absorbed and metabolized in the body, and its metabolites can be excreted through urine .
Result of Action
Eleutheroside E has been shown to have protective effects against conditions like osteoporosis and Parkinson’s disease . In osteoporosis, for example, it reduces serum levels of TRAP, CTX, TNF-α, LPS, and IL-6, and increases bone volume and serum levels of P1NP . In Parkinson’s disease, it increases the mitochondrial membrane potential and reduces the level of intracellular reactive oxygen species (ROS) .
Action Environment
The action of Eleutheroside E can be influenced by environmental factors such as gut microbiota . For instance, it has been observed that Eleutheroside E treatment can increase the relative abundance of Lactobacillus and decrease the relative abundance of Clostridiaceae . This suggests that the gut microbiota can play a role in modulating the efficacy and stability of Eleutheroside E .
Análisis Bioquímico
Biochemical Properties
Eleutheroside E plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the phosphatidylinositol 3-kinase pathway, which is crucial in cellular functions such as cell growth and proliferation . The nature of these interactions involves the modulation of these pathways, leading to changes in cellular responses .
Cellular Effects
Eleutheroside E has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in a study on cervical cancer cells, Eleutheroside E was found to decrease cell viability and increase cell apoptosis .
Molecular Mechanism
The molecular mechanism of Eleutheroside E involves its interactions at the molecular level. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it inhibits the PI3K pathway and reprograms metabolic responses in cervical cancer cells .
Metabolic Pathways
Eleutheroside E is involved in various metabolic pathways. It interacts with enzymes or cofactors and can influence metabolic flux or metabolite levels . For instance, it has been found to inhibit the PI3K pathway, which is a key metabolic pathway .
Transport and Distribution
Eleutheroside E is transported and distributed within cells and tissues. While specific transporters or binding proteins are not mentioned in the current literature, it’s known that Eleutheroside E can influence its localization or accumulation within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Eleutheroside E can be extracted from Eleutherococcus senticosus using various methods. One common method involves the use of high-performance liquid chromatography (HPLC) with a diode array detector . The extraction process typically includes the use of solvents in an ultrasonic bath to isolate the compound from plant materials . Additionally, semipreparative reversed-phase high-performance liquid chromatography can be used to purify Eleutheroside E .
Industrial Production Methods
Biotechnological approaches have been developed for the large-scale production of Eleutheroside E. These methods include the use of bioreactor cultures and organogenic cultures of Eleutherococcus species . Various parameters, such as the concentration of sucrose, have been optimized to enhance the accumulation of Eleutheroside E in these cultures .
Análisis De Reacciones Químicas
Types of Reactions
Eleutheroside E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions
Common reagents used in the reactions involving Eleutheroside E include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from the reactions of Eleutheroside E depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives with enhanced bioactivity, while reduction reactions may yield reduced forms with different pharmacological properties.
Comparación Con Compuestos Similares
Eleutheroside E is often compared with other bioactive compounds found in Eleutherococcus senticosus, such as Eleutheroside B and syringin. While Eleutheroside B is known for its antifatigue and immunomodulatory properties, Eleutheroside E is unique in its potent anti-cancer and anti-osteoporosis effects . Other similar compounds include chiisanoside, hyperin, and triterpene glycosides like inermoside and 24-hydroxychiisanoside .
Conclusion
Eleutheroside E is a versatile bioactive compound with significant potential in various scientific and industrial applications. Its unique chemical properties and diverse biological activities make it a valuable subject for ongoing research and development.
Propiedades
Número CAS |
39432-56-9 |
|---|---|
Fórmula molecular |
C34H46O18 |
Peso molecular |
742.7 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6S,6aR)-6-[3,5-dimethoxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16+,21-,22+,23-,24+,25+,26-,27-,28+,29+,30-,33+,34- |
Clave InChI |
FFDULTAFAQRACT-NQRMFEFHSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O)O)O)OC |
SMILES canónico |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC |
melting_point |
269 - 270 °C |
Descripción física |
Solid |
Sinónimos |
Acanthoside D; Eleutheroside E |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



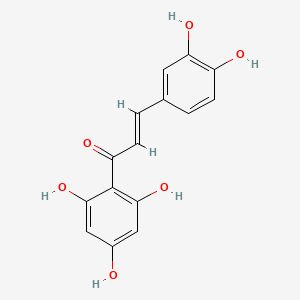


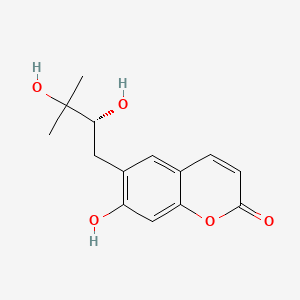
![phenyl-[(2R,3S)-3-(4-phenylphenyl)oxiran-2-yl]methanone](/img/structure/B600643.png)
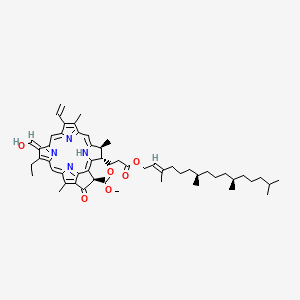
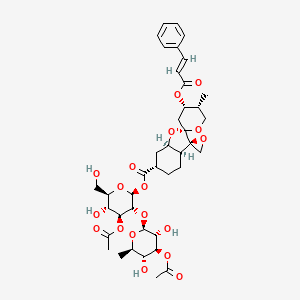
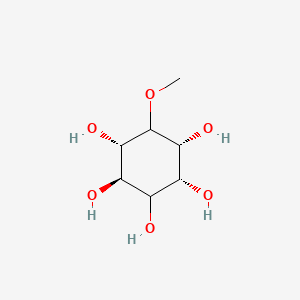

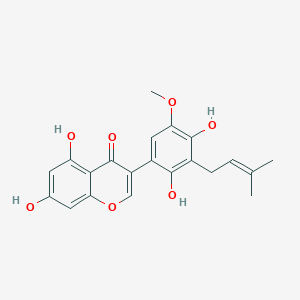
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B600659.png)
